Cas no 670270-85-6 (N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine)

N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thienopyrimidine core substituted with a phenyl group at the 6-position and a furfurylamine moiety at the 4-position. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the thienopyrimidine scaffold's known bioactivity. The furan and phenyl substituents may enhance binding affinity and selectivity in target interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's stability and well-defined reactivity profile support its use in structure-activity relationship studies for therapeutic applications, such as kinase inhibition or antimicrobial agents.
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine structure
670270-85-6 structure
商品名:N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
CAS番号:670270-85-6
MF:C18H15N3OS
メガワット:321.396202325821
CID:5884421
PubChem ID:2241184

N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
    • Thieno[2,3-d]pyrimidin-4-amine, N-(2-furanylmethyl)-2-methyl-6-phenyl-
    • SCHEMBL10028420
    • N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
    • NCGC00173803-01
    • Z31192357
    • F1143-1189
    • HMS1541M07
    • TimTec1_002735
    • 670270-85-6
    • AKOS000811871
    • インチ: 1S/C18H15N3OS/c1-12-20-17(19-11-14-8-5-9-22-14)15-10-16(23-18(15)21-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,20,21)
    • InChIKey: LWDRPVQOKYVHEL-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC(NCC2=CC=CO2)=C2C=C(C3=CC=CC=C3)SC2=N1

計算された属性

  • せいみつぶんしりょう: 321.09358328g/mol
  • どういたいしつりょう: 321.09358328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 391
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

  • 密度みつど: 1.317±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 5.58±0.40(Predicted)

N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1143-1189-5μmol
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F1143-1189-20μmol
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
20μmol
$79.0 2023-08-13
Life Chemicals
F1143-1189-3mg
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
3mg
$63.0 2023-08-13
Life Chemicals
F1143-1189-15mg
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
15mg
$89.0 2023-08-13
Life Chemicals
F1143-1189-50mg
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
50mg
$160.0 2023-08-13
Life Chemicals
F1143-1189-2μmol
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
2μmol
$57.0 2023-08-13
Life Chemicals
F1143-1189-10μmol
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
10μmol
$69.0 2023-08-13
Life Chemicals
F1143-1189-4mg
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
4mg
$66.0 2023-08-13
Life Chemicals
F1143-1189-5mg
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
5mg
$69.0 2023-08-13
Life Chemicals
F1143-1189-30mg
N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
670270-85-6 90%+
30mg
$119.0 2023-08-13

N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine 関連文献

N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amineに関する追加情報

Comprehensive Guide to N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine (CAS No. 670270-85-6)

N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine (CAS No. 670270-85-6) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the thienopyrimidine class, which is known for its diverse biological activities and applications in drug discovery. The presence of a furan ring and a phenyl group in its structure enhances its potential for interaction with biological targets, making it a promising candidate for therapeutic development.

The chemical structure of N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine features a thieno[2,3-d]pyrimidine core, which is a fused bicyclic system combining thiophene and pyrimidine rings. This structural motif is often associated with antimicrobial, anticancer, and anti-inflammatory properties. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds widely used in targeted cancer therapies. The compound's CAS number 670270-85-6 is frequently searched in scientific databases, reflecting its relevance in current research trends.

One of the key advantages of N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is its synthetic versatility. The compound can be modified at multiple sites to optimize its pharmacological profile, such as adjusting the substituents on the furan or phenyl groups. This flexibility makes it a valuable scaffold for medicinal chemists exploring new drug candidates. Recent studies have highlighted its potential in addressing drug-resistant infections, a pressing global health concern.

In addition to its pharmaceutical applications, N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine has shown promise in materials science. Its conjugated system and heteroatom-rich structure make it suitable for developing organic semiconductors and optoelectronic materials. Researchers are investigating its use in organic light-emitting diodes (OLEDs) and photovoltaic devices, aligning with the growing demand for sustainable energy solutions.

The synthesis of CAS 670270-85-6 typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to improve yield and purity. Analytical characterization, including NMR spectroscopy and mass spectrometry, confirms the compound's structural integrity and purity, ensuring its suitability for research and development purposes.

Market demand for N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is driven by its potential in drug discovery and materials innovation. Pharmaceutical companies and academic institutions are actively sourcing this compound for preclinical studies. Suppliers often provide custom synthesis services to meet the specific needs of researchers, further highlighting its importance in the chemical industry.

Safety and handling of N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine require standard laboratory precautions. While it is not classified as a hazardous material, proper storage in a cool, dry environment is recommended to maintain stability. Researchers should consult material safety data sheets (MSDS) for detailed handling guidelines.

In summary, N-[(furan-2-yl)methyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine (CAS No. 670270-85-6) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structure and functional properties make it a valuable tool for addressing contemporary challenges in healthcare and technology. As research progresses, this compound is expected to play an increasingly prominent role in scientific advancements.

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